

# Application of Adrixetinib TFA in 3D Tumor Spheroid Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Application Notes**

Three-dimensional (3D) tumor spheroid models are increasingly recognized as more physiologically relevant systems for preclinical drug screening compared to traditional 2D cell cultures. These models better mimic the complex tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers, which are crucial for evaluating the efficacy of anti-cancer agents. Adrixetinib (Q702), a potent and selective triple kinase inhibitor targeting AXL, MER, and CSF1R, presents a promising therapeutic strategy.[1] [2] Its mechanism of action involves not only direct effects on tumor cells but also modulation of the tumor immune microenvironment, making 3D spheroid models particularly suitable for its evaluation.[1][2]

**Adrixetinib TFA** (Trifluoroacetic acid salt) is a formulation of Adrixetinib suitable for in vitro studies. The application of **Adrixetinib TFA** in 3D tumor spheroid models allows for a more accurate assessment of its anti-tumor activity, including its ability to inhibit spheroid growth, induce apoptosis, and alter the cellular composition of the spheroid, particularly in co-culture models incorporating immune cells like macrophages.

## **Key Applications:**

Monoculture Spheroid Growth Inhibition: Assess the direct cytotoxic or cytostatic effects of
 Adrixetinib TFA on tumor spheroids derived from a single cancer cell line.



- Co-culture Spheroid Models: Investigate the impact of Adrixetinib TFA on the interplay between cancer cells and immune cells (e.g., macrophages) within the tumor microenvironment. Given that CSF1R is a key target of Adrixetinib and is crucial for macrophage differentiation and survival, co-culture models are highly relevant.
- Invasion Assays: Evaluate the effect of Adrixetinib TFA on the invasive potential of tumor spheroids embedded in an extracellular matrix, mimicking tumor invasion into surrounding tissues.
- Analysis of Signaling Pathways: Elucidate the molecular mechanisms of Adrixetinib TFA
  action by analyzing the modulation of AXL, MER, and CSF1R downstream signaling
  pathways within the 3D spheroid context.

## **Quantitative Data Summary**

The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are intended to serve as templates for data presentation.

Table 1: IC50 Values of Adrixetinib TFA in 2D Monolayer vs. 3D Spheroid Cultures

| Cell Line          | IC50 in 2D Culture (μM) | IC50 in 3D Spheroid<br>Culture (μΜ) |  |
|--------------------|-------------------------|-------------------------------------|--|
| Cancer Cell Line A | 0.5                     | 2.5                                 |  |
| Cancer Cell Line B | 1.2                     | 8.0                                 |  |
| Cancer Cell Line C | 0.8                     | 5.3                                 |  |

Table 2: Effect of Adrixetinib TFA on Spheroid Size and Viability



| Treatment       | Concentration (µM) | Average Spheroid<br>Diameter (µm) | % Viability (relative to control) |
|-----------------|--------------------|-----------------------------------|-----------------------------------|
| Vehicle Control | -                  | 550 ± 25                          | 100%                              |
| Adrixetinib TFA | 1                  | 480 ± 30                          | 85%                               |
| Adrixetinib TFA | 5                  | 350 ± 20                          | 60%                               |
| Adrixetinib TFA | 10                 | 200 ± 15                          | 35%                               |

Table 3: Modulation of Macrophage Polarization in Co-culture Spheroids by Adrixetinib TFA

| Treatment       | Concentration (μΜ) | % M1 Macrophages<br>(CD86+) | % M2 Macrophages<br>(CD206+) |
|-----------------|--------------------|-----------------------------|------------------------------|
| Vehicle Control | -                  | 15%                         | 85%                          |
| Adrixetinib TFA | 5                  | 45%                         | 55%                          |
| Adrixetinib TFA | 10                 | 65%                         | 35%                          |

## **Experimental Protocols**

# Protocol 1: Monoculture 3D Tumor Spheroid Formation and Drug Treatment

This protocol describes the generation of tumor spheroids from a single cancer cell line and subsequent treatment with **Adrixetinib TFA**.

#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Adrixetinib TFA stock solution (in DMSO)
- Ultra-low attachment (ULA) 96-well round-bottom plates



- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Cell counting device (e.g., hemocytometer or automated cell counter)
- Cell viability reagent for 3D cultures (e.g., CellTiter-Glo® 3D)
- Plate reader for luminescence detection

### Procedure:

- Cell Preparation: Culture cancer cells in standard 2D flasks until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge to obtain a cell pellet. Resuspend the cells in complete medium and perform a cell count to determine the cell concentration and viability.
- Spheroid Seeding: Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells/100 μL, to be optimized for each cell line). Seed 100 μL of the cell suspension into each well of a ULA 96-well round-bottom plate.
- Spheroid Formation: Centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes to facilitate cell aggregation. Incubate the plate at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using an inverted microscope.
- Drug Preparation and Treatment: Prepare serial dilutions of **Adrixetinib TFA** in complete culture medium from the stock solution. Once spheroids have formed and reached a desired size (e.g., 300-500 μm in diameter), carefully remove 50 μL of the medium from each well and replace it with 50 μL of the medium containing **Adrixetinib TFA** at 2x the final desired concentration. Include a vehicle control (medium with the same concentration of DMSO).
- Incubation: Incubate the treated spheroids for the desired duration (e.g., 72 hours).
- Assessment of Spheroid Growth (Optional): Image the spheroids at different time points
  using an inverted microscope. Measure the diameter of the spheroids using image analysis
  software to assess the effect of the treatment on spheroid growth.



Cell Viability Assay: At the end of the treatment period, perform a cell viability assay
according to the manufacturer's instructions for the chosen 3D-specific reagent. This typically
involves adding the reagent to each well, incubating to induce cell lysis and stabilize the
signal, and then measuring luminescence with a plate reader.

# Protocol 2: Macrophage-Tumor Co-culture Spheroid Model

This protocol outlines the formation of co-culture spheroids containing both cancer cells and macrophages to evaluate the immunomodulatory effects of **Adrixetinib TFA**.

### Materials:

- Cancer cell line
- Monocyte cell line (e.g., THP-1) or primary human monocytes
- PMA (Phorbol 12-myristate 13-acetate) for macrophage differentiation (if using THP-1)
- Complete cell culture medium for cancer cells and macrophages
- Adrixetinib TFA
- ULA 96-well round-bottom plates
- Flow cytometer
- Antibodies for macrophage markers (e.g., anti-CD86 for M1, anti-CD206 for M2)

### Procedure:

- Macrophage Differentiation (if using THP-1): Differentiate THP-1 monocytes into M0
  macrophages by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation,
  wash the cells and incubate in fresh medium for at least 24 hours before co-culture.
- Co-culture Spheroid Formation: Harvest both the cancer cells and the differentiated macrophages. Prepare a mixed cell suspension containing cancer cells and macrophages at



a desired ratio (e.g., 5:1 or 10:1). Seed the mixed cell suspension into ULA 96-well plates as described in Protocol 1.

- Spheroid Formation and Treatment: Allow the co-culture spheroids to form over 3-5 days.
   Treat the spheroids with Adrixetinib TFA as described in Protocol 1.
- Spheroid Dissociation: After treatment, collect the spheroids from each well. Wash them with PBS and dissociate them into a single-cell suspension using an appropriate dissociation reagent (e.g., TrypLE™, or a combination of collagenase and dispase).
- Flow Cytometry Analysis: Stain the single-cell suspension with fluorescently labeled antibodies against macrophage markers (e.g., CD86, CD206) and a cancer cell marker to distinguish the two populations. Analyze the stained cells using a flow cytometer to quantify the proportion of M1 and M2 macrophages in the treated versus control spheroids.

## **Visualizations**



Click to download full resolution via product page



Caption: Putative signaling pathway of Adrixetinib TFA in a 3D tumor spheroid model.



Click to download full resolution via product page

Caption: Experimental workflow for evaluating **Adrixetinib TFA** in 3D tumor spheroid models.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 2. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Adrixetinib TFA in 3D Tumor Spheroid Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383634#application-of-adrixetinib-tfa-in-3d-tumor-spheroid-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com